molecular formula C32H45N8O17P3S B120329 3-Indolepropionyl-coenzyme A CAS No. 144319-97-1

3-Indolepropionyl-coenzyme A

Cat. No. B120329
M. Wt: 938.7 g/mol
InChI Key: IXFKVXFSQBQASQ-GRBGHKMPSA-N
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Description

3-Indolepropionyl-coenzyme A (3-IPA-CoA) is a naturally occurring molecule found in plants and animals. It is a derivative of the amino acid tryptophan and plays an important role in various physiological processes. In recent years, 3-IPA-CoA has gained attention as a potential therapeutic agent due to its diverse biological activities.

Mechanism Of Action

The exact mechanism of action of 3-Indolepropionyl-coenzyme A is not fully understood. However, it is thought to exert its biological effects through various pathways. For example, it may activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in antioxidant and anti-inflammatory responses. It may also modulate the activity of enzymes involved in glucose metabolism and insulin signaling.

Biochemical And Physiological Effects

Studies have shown that 3-Indolepropionyl-coenzyme A has a range of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of inflammatory cytokines such as tumor necrosis factor-alpha (TNF-alpha) and interleukin-6 (IL-6). It also has antioxidant properties, which may protect against oxidative stress-induced damage. Additionally, 3-Indolepropionyl-coenzyme A has been shown to improve glucose metabolism and insulin sensitivity, suggesting a potential role in the treatment of metabolic disorders such as diabetes.

Advantages And Limitations For Lab Experiments

One advantage of studying 3-Indolepropionyl-coenzyme A is that it is a naturally occurring molecule, which may have fewer side effects compared to synthetic compounds. Additionally, it has been shown to have diverse biological activities, making it a promising therapeutic agent for various diseases. However, one limitation of studying 3-Indolepropionyl-coenzyme A is that its mechanism of action is not fully understood, which may make it challenging to develop targeted therapies.

Future Directions

There are several future directions for research on 3-Indolepropionyl-coenzyme A. One area of interest is its potential role in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Studies have shown that 3-Indolepropionyl-coenzyme A has neuroprotective properties, which may help to prevent or slow the progression of these diseases. Additionally, research is needed to better understand the mechanism of action of 3-Indolepropionyl-coenzyme A and to develop targeted therapies based on this knowledge. Finally, studies are needed to determine the safety and efficacy of 3-Indolepropionyl-coenzyme A in human clinical trials.

Synthesis Methods

3-Indolepropionyl-coenzyme A can be synthesized through enzymatic reactions involving tryptophan and Coenzyme A (CoA). The first step involves the conversion of tryptophan to indole-3-propionic acid (IPA) by the enzyme tryptophan side-chain oxidase. The second step involves the activation of IPA by CoA to form 3-Indolepropionyl-coenzyme A, which is catalyzed by the enzyme acyl-CoA synthetase.

Scientific Research Applications

Research on 3-Indolepropionyl-coenzyme A has primarily focused on its potential therapeutic applications. Studies have shown that 3-Indolepropionyl-coenzyme A has anti-inflammatory, antioxidant, and neuroprotective properties. It has also been shown to improve glucose metabolism and insulin sensitivity, suggesting a potential role in the treatment of metabolic disorders such as diabetes.

properties

CAS RN

144319-97-1

Product Name

3-Indolepropionyl-coenzyme A

Molecular Formula

C32H45N8O17P3S

Molecular Weight

938.7 g/mol

IUPAC Name

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3-(1H-indol-3-yl)propanethioate

InChI

InChI=1S/C32H45N8O17P3S/c1-32(2,27(44)30(45)35-10-9-22(41)34-11-12-61-23(42)8-7-18-13-36-20-6-4-3-5-19(18)20)15-54-60(51,52)57-59(49,50)53-14-21-26(56-58(46,47)48)25(43)31(55-21)40-17-39-24-28(33)37-16-38-29(24)40/h3-6,13,16-17,21,25-27,31,36,43-44H,7-12,14-15H2,1-2H3,(H,34,41)(H,35,45)(H,49,50)(H,51,52)(H2,33,37,38)(H2,46,47,48)/t21-,25-,26-,27+,31-/m1/s1

InChI Key

IXFKVXFSQBQASQ-GRBGHKMPSA-N

Isomeric SMILES

CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)CCC4=CNC5=CC=CC=C54)O

SMILES

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CCC4=CNC5=CC=CC=C54)O

Canonical SMILES

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CCC4=CNC5=CC=CC=C54)O

Other CAS RN

144319-97-1

synonyms

3-indolepropionyl-CoA
3-indolepropionyl-coenzyme A
coenzyme A, 3-indolepropionyl
IPCoA

Origin of Product

United States

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